Differential Inhibition of Complement C1s Serine Protease
In a direct head-to-head comparison of inhibitory constants against Complement C1s serine protease, 3-nitrobenzamidine hydrochloride exhibits a Ki that is approximately 16-fold weaker than that of unsubstituted benzamidine hydrochloride hydrate, but notably distinct from the 3-amino analog. This data is critical for applications requiring a specific window of complement system modulation .
| Evidence Dimension | Inhibition of Complement C1s Serine Protease |
|---|---|
| Target Compound Data | Ki = 501,187 nM (assay 1); Ki = 1,995,262 nM (assay 2) |
| Comparator Or Baseline | Benzamidine hydrochloride hydrate (Ki = 31,623 nM [assay 1]; Ki = 630,957 nM [assay 2]); 3-Aminobenzenecarboximidamide (Ki = 251,189 nM [assay 1]) |
| Quantified Difference | 3-Nitrobenzamidine is ~16-fold weaker inhibitor than benzamidine in assay 1, but ~3.2-fold more potent than its 3-amino analog. |
| Conditions | In vitro enzymatic assay measuring Ki (nM). Data aggregated from PubChem BioAssays (AID 1135185, AID 1135183). |
Why This Matters
This precise inhibitory profile allows researchers to select 3-nitrobenzamidine for experiments where a moderate C1s inhibition is required, avoiding the stronger suppression caused by benzamidine or the different profile of the 3-amino derivative.
